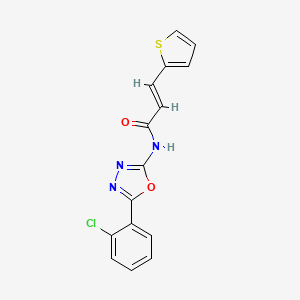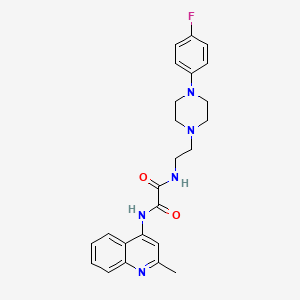
Benzyl 3-(chlorosulfonylmethyl)-2,2-dimethylpyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-(chlorosulfonylmethyl)-2,2-dimethylpyrrolidine-1-carboxylate, also known as CSDMPC, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Benzyl 3-(chlorosulfonylmethyl)-2,2-dimethylpyrrolidine-1-carboxylate is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. This compound has also been found to have antimicrobial properties, which may be due to its ability to disrupt the cell membrane of bacteria.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to improve cognitive function in animal models, which may be due to its ability to inhibit acetylcholinesterase and increase the levels of acetylcholine in the brain. This compound has also been found to have antioxidant properties, which may be useful in the treatment of diseases associated with oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzyl 3-(chlorosulfonylmethyl)-2,2-dimethylpyrrolidine-1-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized with a high level of purity. It is also relatively inexpensive compared to other compounds used in drug discovery. However, this compound has some limitations. It has low solubility in water, which can make it difficult to work with in certain experiments. It also has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on Benzyl 3-(chlorosulfonylmethyl)-2,2-dimethylpyrrolidine-1-carboxylate. One possible direction is to investigate its potential as a drug candidate for the treatment of Alzheimer's disease. This compound has been found to improve cognitive function in animal models, and it may have potential as a treatment for this debilitating disease. Another possible direction is to investigate its potential as an antimicrobial agent. This compound has been found to have antimicrobial properties, and it may be useful in the development of new antibiotics. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, this compound is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. It can be easily synthesized with a high level of purity, and it has been found to have potential as a drug candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and its potential applications in various fields.
Métodos De Síntesis
The synthesis of Benzyl 3-(chlorosulfonylmethyl)-2,2-dimethylpyrrolidine-1-carboxylate involves the reaction of this compound with various reagents. One of the most commonly used methods involves the reaction of this compound with sodium hydride in the presence of dimethylformamide. This method yields this compound with a high level of purity.
Aplicaciones Científicas De Investigación
Benzyl 3-(chlorosulfonylmethyl)-2,2-dimethylpyrrolidine-1-carboxylate has been used in scientific research for various applications. One of the most significant applications is in the field of drug discovery. This compound has been found to have potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. It has also been used in the development of new drugs for the treatment of bacterial infections.
Propiedades
IUPAC Name |
benzyl 3-(chlorosulfonylmethyl)-2,2-dimethylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4S/c1-15(2)13(11-22(16,19)20)8-9-17(15)14(18)21-10-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDMQMLVSRCWNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1C(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-2-carboxamide](/img/structure/B2385398.png)
![1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2385399.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-methylbenzo[d]thiazol-5-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2385401.png)

![6-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2385405.png)
![4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid](/img/structure/B2385407.png)


![2-imino-1-(3-methoxypropyl)-N-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2385413.png)
![[5-(1,1-Difluoroethyl)isoxazol-3-yl]methanol](/img/structure/B2385416.png)
![2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2385418.png)
![N-(2,4-dimethoxyphenyl)-2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2385419.png)
![5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2385420.png)
